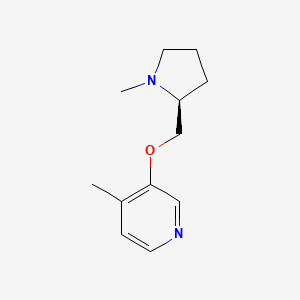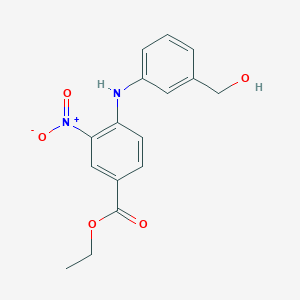
(2z)-3-(dimethylamino)-2-fluoroacrylaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2z)-3-(dimethylamino)-2-fluoroacrylaldehyde is an organic compound that features a dimethylamino group, a fluorine atom, and an acrylaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2z)-3-(dimethylamino)-2-fluoroacrylaldehyde can be achieved through several methods. One common approach involves the reaction of dimethylamine with a fluorinated acrylaldehyde precursor under controlled conditions. The reaction typically requires a suitable solvent, such as toluene, and may be catalyzed by a base or an acid, depending on the specific reaction pathway .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as distillation and purification to isolate the desired product from by-products and impurities .
Analyse Chemischer Reaktionen
Types of Reactions
(2z)-3-(dimethylamino)-2-fluoroacrylaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
(2z)-3-(dimethylamino)-2-fluoroacrylaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: Used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of (2z)-3-(dimethylamino)-2-fluoroacrylaldehyde involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect the compound’s behavior in chemical reactions and its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Dimethylamino)-1-propylamine
- 3-(Dimethylamino)-1-arylpropenones
- Methylaminoquinolines
- Dimethylaminopropylamine
Uniqueness
(2z)-3-(dimethylamino)-2-fluoroacrylaldehyde is unique due to the presence of both a dimethylamino group and a fluorine atom, which confer distinct chemical properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable for specific applications that similar compounds may not be suitable for .
Eigenschaften
Molekularformel |
C5H8FNO |
|---|---|
Molekulargewicht |
117.12 g/mol |
IUPAC-Name |
3-(dimethylamino)-2-fluoroprop-2-enal |
InChI |
InChI=1S/C5H8FNO/c1-7(2)3-5(6)4-8/h3-4H,1-2H3 |
InChI-Schlüssel |
QMQZXWWFXNWPMP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=C(C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethyl 7-iodo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B8408395.png)


![[2-(2-Methoxyethoxy)ethyl]malonic acid](/img/structure/B8408437.png)



